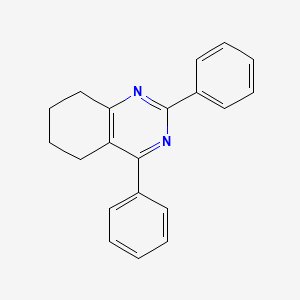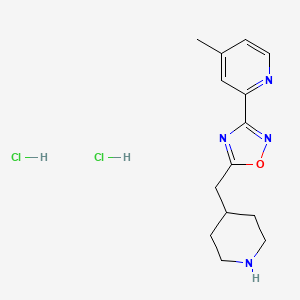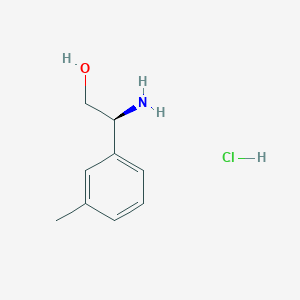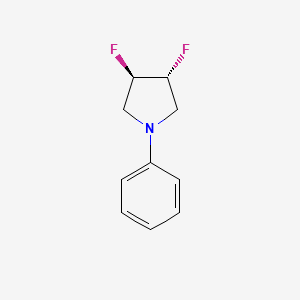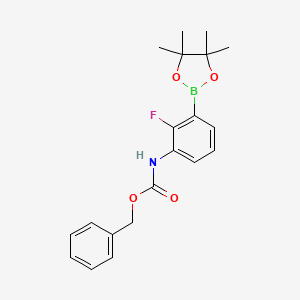
3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of CFIPB often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction allows the formation of carbon-carbon bonds between the boron atom in the boronic acid and a variety of organic halides or triflates in the presence of a suitable catalyst and base.Molecular Structure Analysis
The molecular structure of CFIPB consists of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom, a fluorine atom, and an isopropoxy group .Chemical Reactions Analysis
CFIPB is often used as a reactant in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling reaction, which is a method for forming carbon-carbon bonds . It can also participate in Rhodium-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions .Physical And Chemical Properties Analysis
CFIPB is a solid compound with a molecular weight of 232.45 . It is typically stored at room temperature in an inert atmosphere . The compound’s IUPAC name is 3-chloro-4-fluoro-5-isopropoxyphenylboronic acid .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. Researchers have employed 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid as a boron reagent in this context. The reaction allows for the synthesis of biaryl compounds, which find applications in medicinal chemistry and materials science .
Synthesis of Azaxanthene-Based Selective Glucocorticoid Receptor Modulators
This boronic acid has been used in the synthesis of azaxanthene-based compounds. Specifically, it serves as a building block for creating selective glucocorticoid receptor modulators. These molecules have potential therapeutic applications in treating inflammatory and autoimmune diseases .
Stille Coupling for Synthesis of Oral Venous Antithrombotic Drugs
Researchers have employed 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid in Stille coupling reactions. Stille coupling allows for the construction of complex organic molecules, including those with antithrombotic properties. These compounds may find use in preventing blood clot formation .
Boron Reagents in Suzuki-Miyaura Coupling: Mechanistic Insights
While not a direct application, it’s worth noting that boron reagents, including this compound, play a critical role in Suzuki-Miyaura coupling. A review article analyzes various classes of boron reagents and their mechanisms in transmetalation. Understanding these mechanisms enhances the efficiency of coupling reactions .
Safety and Hazards
CFIPB is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound transfers the attached organic group (3-chloro-4-fluoro-5-isopropoxyphenyl) to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic molecules, contributing to various areas of research and development in organic chemistry .
Eigenschaften
IUPAC Name |
(3-chloro-4-fluoro-5-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c1-5(2)15-8-4-6(10(13)14)3-7(11)9(8)12/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVVISTZKBAJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183215 | |
| Record name | Boronic acid, B-[3-chloro-4-fluoro-5-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid | |
CAS RN |
2096331-77-8 | |
| Record name | Boronic acid, B-[3-chloro-4-fluoro-5-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-fluoro-5-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-(1-methylethyl)-](/img/structure/B3251419.png)
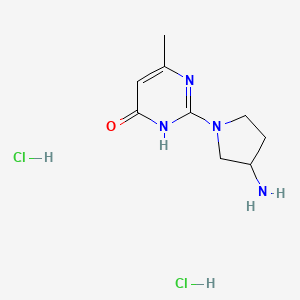
![Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B3251434.png)
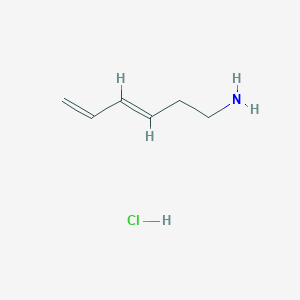
![3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3251452.png)
![1-Azetidinecarboxylic acid, 2-[[[2-nitro-3-pyridinyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3251457.png)
